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Compound of Interest

Compound Name:
3,4-Dichloro-5-

(trifluoromethoxy)acetophenone

CAS No.: 1823541-26-9

Cat. No.: B2917500

Get Quote

In contemporary drug discovery and materials science, the strategic functionalization of

aromatic scaffolds is paramount to tuning molecular properties. The compound 3,4-Dichloro-5-
(trifluoromethoxy)acetophenone represents a confluence of several key structural motifs: a

reactive ketone handle, deactivating yet directing halogen substituents, and the lipophilic,

metabolically robust trifluoromethoxy group.[1][2] While this specific molecule is not extensively

characterized in public-domain literature, its chemical behavior can be confidently predicted

through a deep understanding of physical organic principles and the well-documented effects of

its constituent parts.

This guide provides a comprehensive technical overview of the predicted chemical properties,

reactivity, and analytical profile of 3,4-Dichloro-5-(trifluoromethoxy)acetophenone. It is

designed for researchers, synthetic chemists, and drug development professionals who may

encounter this or structurally analogous compounds as intermediates or target molecules. Our

approach is rooted in explaining the causality behind the molecule's behavior, offering a robust

framework for its synthesis, handling, and further functionalization.
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Molecular Architecture and Predicted
Physicochemical Properties
The structure of 3,4-Dichloro-5-(trifluoromethoxy)acetophenone is defined by a benzene

ring bearing four distinct substituents. The interplay of their electronic effects governs the

molecule's overall character.

Acetyl Group (-COCH₃): A moderately deactivating, meta-directing group due to its electron-

withdrawing resonance and inductive effects.[3]

Chloro Groups (-Cl): These are deactivating through their strong inductive electron

withdrawal but are ortho-, para-directing in electrophilic aromatic substitution reactions due

to resonance donation from their lone pairs.[4]

Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating due to the immense

inductive pull of the three fluorine atoms.[5] Despite this, the oxygen's lone pairs still confer

ortho-, para-directing character, albeit on a highly unreactive ring system.[5][6] The -OCF₃

group is a well-known bioisostere for other functionalities and is often incorporated to

increase lipophilicity and block metabolic oxidation.[1][2]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

// Define the benzene ring nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"];

C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"];

C6 [label="C", pos="1.3,0.75!"];

// Draw the benzene ring bonds edge [style=solid]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Add substituents subst1 [label="C(=O)CH₃", pos="0,2.5!"]; subst3 [label="Cl",

pos="-2.6,-1.5!"]; subst4 [label="Cl", pos="0,-2.5!"]; subst5 [label="OCF₃", pos="2.6,-1.5!"];

// Connect substituents to the ring C1 -- subst1; C3 -- subst3; C4 -- subst4; C5 -- subst5;

// Add annotations for electronic effects node [shape=box, style=rounded, fillcolor="#F1F3F4",

fontcolor="#202124"]; effect1 [label="Deactivating\nMeta-directing", pos="0,3.5!"]; effect3

[label="Deactivating\nOrtho, Para-directing", pos="-3.5,-2.5!"]; effect4
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[label="Deactivating\nOrtho, Para-directing", pos="0,-3.5!"]; effect5 [label="Strongly

Deactivating\nOrtho, Para-directing", pos="3.5,-2.5!"];

// Invisible edges for positioning annotations edge [style=invis]; subst1 -- effect1; subst3 --

effect3; subst4 -- effect4; subst5 -- effect5; } Caption: Molecular structure and electronic

influence of substituents.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Rationale / Source

Molecular Formula C₉H₅Cl₂F₃O₂ Based on structure

Molecular Weight 289.04 g/mol Calculated from formula

CAS Number 1159515-58-2 From supplier databases

Appearance
Colorless to light yellow liquid

or low-melting solid

Extrapolated from similar

acetophenones

XLogP3 ~3.5 - 4.0

Estimated based on high

lipophilicity of -OCF₃ and -Cl

groups[1][2]

Boiling Point >200 °C
Expected to be high due to

molecular weight and polarity

Solubility

Insoluble in water; soluble in

common organic solvents

(e.g., DCM, THF, Acetone)

Typical for halogenated

aromatic compounds[7]

Predicted Chemical Reactivity
The combination of four electron-withdrawing groups renders the aromatic ring of 3,4-Dichloro-
5-(trifluoromethoxy)acetophenone significantly electron-deficient. This profoundly influences

its reactivity profile.

Electrophilic Aromatic Substitution (EAS)
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Causality: The cumulative inductive and resonance withdrawal from the chloro,

trifluoromethoxy, and acetyl groups makes the π-system a very poor nucleophile.

Consequently, EAS reactions are predicted to be extremely sluggish, requiring harsh conditions

(e.g., strong Lewis acids, high temperatures) and potentially leading to decomposition.[4][5][8]

Regioselectivity: The directing effects of the substituents are in conflict.

The acetyl group directs incoming electrophiles to positions C2 and C6.

The -Cl at C3 directs to C2 and C6.

The -Cl at C4 directs to C3 and C5 (positions already substituted).

The -OCF₃ at C5 directs to C2 and C6.

All major directing influences converge on positions C2 and C6. Position C2 is sterically

hindered by the flanking acetyl and chloro groups. Therefore, position C6 is the only viable site

for substitution, though the reaction is expected to have a very high activation energy.

dot digraph "EAS_Directing_Effects" { graph [rankdir="LR", splines=ortho]; node

[shape=plaintext, fontname="Helvetica"];

// Main structure main [label=<

3,4-Dichloro-5-(trifluoromethoxy)acetophenone C6 (H)C1-COCH₃C2 (H) C5-OCF₃C3-Cl

C4-Cl

];

// Directing effects nodes node [shape=box, style=rounded, fillcolor="#F1F3F4",

fontcolor="#202124"]; acetyl [label="COCH₃ directs meta"]; cl3 [label="C3-Cl directs ortho,

para"]; ocf3 [label="C5-OCF₃ directs ortho, para"];
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// Steric hindrance node node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; steric [label="High

Steric Hindrance"];

// Outcome nodes node [fillcolor="#34A853", fontcolor="#FFFFFF"]; c6_favored

[label="Position C6:\nMost Favored Site\n(High Activation Energy)"]; c2_disfavored

[label="Position C2:\nDisfavored"];

// Edges edge [color="#4285F4"]; acetyl -> main:c6 [label=" to C6"]; acetyl -> main:c2 [label="

to C2"]; cl3 -> main:c6 [label=" to C6 (para)"]; cl3 -> main:c2 [label=" to C2 (ortho)"]; ocf3 ->

main:c6 [label=" to C6 (ortho)"]; ocf3 -> main:c2 [label=" to C2 (para)"];

edge [color="#EA4335"]; main:c2 -> steric; steric -> c2_disfavored;

edge [color="#34A853"]; main:c6 -> c6_favored; } Caption: Analysis of regioselectivity for

electrophilic aromatic substitution.

Reactions of the Carbonyl Group
The acetyl moiety provides a reliable site for chemical modification. These reactions are

generally not influenced by the deactivated ring and should proceed under standard conditions.

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using

mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.

Derivatization: As a ketone, it will react with hydrazine-based reagents. A reaction with 2,4-

dinitrophenylhydrazine (Brady's reagent) is a classic qualitative test that would yield a

brightly colored crystalline precipitate.[9] This is an excellent method for characterization.

Trustworthiness: This is a self-validating protocol. The formation of a colored precipitate is a

positive result, and the subsequent purification yielding a solid with a sharp, literature-

consistent melting point confirms the identity of the starting ketone.[9]

Reagent Preparation: Prepare Brady's reagent by dissolving 2,4-dinitrophenylhydrazine in a

solution of sulfuric acid in ethanol or methanol.

Sample Preparation: Dissolve a small amount (~50 mg) of 3,4-Dichloro-5-
(trifluoromethoxy)acetophenone in a minimal volume of ethanol.
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Reaction: Add the acetophenone solution dropwise to Brady's reagent at room temperature.

Agitate the mixture. A yellow-to-orange precipitate should form almost immediately.[9]

Isolation: Allow the mixture to stand for 15-30 minutes to ensure complete precipitation.

Collect the solid product by vacuum filtration.

Purification: Wash the collected solid with a small amount of cold ethanol to remove

unreacted starting materials. Recrystallize the crude product from a suitable solvent (e.g.,

ethanol or ethyl acetate) to obtain purified crystals.

Analysis: Dry the crystals and determine their melting point. The purity can be further

assessed by TLC or HPLC.

Proposed Analytical Characterization Workflow
Confirming the structure and purity of 3,4-Dichloro-5-(trifluoromethoxy)acetophenone
requires a multi-technique approach.

dot digraph "Analytical_Workflow" { graph [splines=ortho]; node [shape=box, style=rounded,

fontname="Helvetica"];

// Nodes start [label="Synthesized Product", fillcolor="#FBBC05", fontcolor="#202124"]; tlc

[label="1. TLC Analysis\n(Purity Check)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification

[label="Column Chromatography\n(If Impure)", fillcolor="#F1F3F4", fontcolor="#202124"]; gcms

[label="2. GC-MS\n(Purity & Mass)", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="3.

NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)\n(Structural Elucidation)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; ir [label="4. IR Spectroscopy\n(Functional Groups)", fillcolor="#F1F3F4",

fontcolor="#202124"]; final [label="Confirmed Structure\n& Purity >95%", fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges edge [color="#5F6368"]; start -> tlc; tlc -> purification [label=" Impure"]; purification ->

tlc; tlc -> gcms [label=" Pure"]; gcms -> nmr; nmr -> ir; ir -> final; } Caption: A logical workflow

for the analytical characterization.

Chromatographic Methods

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pdf.benchchem.com/155/Technical_Guide_Characterization_of_Acetophenone_2_4_Dinitrophenylhydrazone_Precipitate.pdf
https://www.benchchem.com/product/b2917500/docs?utm_src=pdf-body#foreword-a-predictive-analysis-of-a-modern-synthetic-building-block
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2917500?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column would be

suitable.[10] A mobile phase gradient of water and methanol or acetonitrile would effectively

elute the compound. Detection by a PDA detector would be appropriate, likely monitoring

around 254-280 nm.[10]

Gas Chromatography-Mass Spectrometry (GC-MS): Given its expected volatility, GC-MS is

an excellent tool for assessing purity and confirming molecular weight.[10] A standard

capillary column (e.g., DB-5 or equivalent) would provide good separation.

Spectroscopic Data (Predicted)
Expertise: The following spectral predictions are based on established chemical shift theory

and data from analogous structures. The electronegativity and anisotropic effects of the

substituents are key to these estimations.[11][12]

Table 2: Predicted Spectroscopic Data
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Technique Predicted Observations

¹H NMR

~2.6 ppm (s, 3H): Acetyl -CH₃.~7.8-8.2 ppm

(2H, appearing as two closely spaced singlets or

narrow doublets): Two aromatic protons. Their

exact shifts are influenced by the deshielding

effects of the surrounding groups.

¹³C NMR

~26 ppm: Acetyl -CH₃.~120-140 ppm: A complex

region with 6 distinct signals for the aromatic

carbons, including those bearing

substituents.~195 ppm: Carbonyl carbon (C=O).

¹⁹F NMR A singlet corresponding to the -OCF₃ group.

IR (cm⁻¹)

~1690-1700: Strong C=O stretch.~3050-3100:

Aromatic C-H stretch.~1100-1250: Strong C-F

and C-O stretches associated with the -OCF₃

group.~700-850: C-Cl stretches.

Mass Spec (EI)

m/z 288/290/292 (M⁺): Molecular ion peak

showing the characteristic isotopic pattern for

two chlorine atoms.m/z 273/275/277: Loss of -

CH₃.m/z 245/247/249: Loss of -COCH₃.

Safety and Handling
While no specific SDS exists for this compound, data from structurally related chloro- and

fluoro-acetophenones dictate a cautious approach.[7][13][14]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety glasses or goggles, and a lab coat.[15]

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to

avoid inhalation of any vapors.

Health Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[7] Avoid

contact and inhalation.
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First Aid:

Skin Contact: Immediately wash the affected area with plenty of soap and water.[14]

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[14]

Inhalation: Move to fresh air.[15]

In all cases of significant exposure, seek medical attention.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

halogenated organic compounds.

Conclusion
3,4-Dichloro-5-(trifluoromethoxy)acetophenone is a highly functionalized aromatic ketone

with significant potential as a synthetic intermediate. Its key chemical characteristics are

dictated by an electron-deficient aromatic ring, making it largely unreactive towards electrophilic

substitution but amenable to reactions at the acetyl group. The presence of the dichloro and

trifluoromethoxy moieties makes it a valuable scaffold for introducing properties desirable in

medicinal chemistry, such as enhanced metabolic stability and lipophilicity.[1][2] The analytical

and reactivity framework presented in this guide provides researchers with the necessary

predictive insights to confidently handle, characterize, and utilize this compound in their

research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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